molecular formula C14H16N2O4 B11035768 ethyl 2-acetamido-5-methoxy-1H-indole-3-carboxylate

ethyl 2-acetamido-5-methoxy-1H-indole-3-carboxylate

Cat. No.: B11035768
M. Wt: 276.29 g/mol
InChI Key: PQCUJHMYZLRGGE-UHFFFAOYSA-N
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Description

ETHYL 2-(ACETYLAMINO)-5-METHOXY-1H-INDOLE-3-CARBOXYLATE is a synthetic organic compound that belongs to the indole family Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(ACETYLAMINO)-5-METHOXY-1H-INDOLE-3-CARBOXYLATE typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-methoxyindole and ethyl chloroformate.

    Acetylation: The 5-methoxyindole undergoes acetylation using acetic anhydride in the presence of a base like pyridine to form 5-methoxy-1-acetylindole.

    Esterification: The acetylated product is then reacted with ethyl chloroformate in the presence of a base such as triethylamine to form the ethyl ester derivative.

    Amidation: Finally, the ester is subjected to amidation with acetamide to yield ETHYL 2-(ACETYLAMINO)-5-METHOXY-1H-INDOLE-3-CARBOXYLATE.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-(ACETYLAMINO)-5-METHOXY-1H-INDOLE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the ester can be reduced to an alcohol.

    Substitution: The acetylamino group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of 5-hydroxy-1H-indole-3-carboxylate.

    Reduction: Formation of ethyl 2-(acetylamino)-5-methoxy-1H-indole-3-methanol.

    Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

ETHYL 2-(ACETYLAMINO)-5-METHOXY-1H-INDOLE-3-CARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of ETHYL 2-(ACETYLAMINO)-5-METHOXY-1H-INDOLE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or activating their function. For example, it may inhibit an enzyme by binding to its active site, preventing the substrate from accessing the site and thus blocking the enzyme’s activity. The exact molecular pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 2-(ACETYLAMINO)-5-METHOXY-1H-INDOLE-3-CARBOXYLATE is unique due to its indole core structure, which is known for its versatility in medicinal chemistry. The presence of both acetylamino and methoxy groups further enhances its potential for diverse chemical modifications and biological activities.

Properties

Molecular Formula

C14H16N2O4

Molecular Weight

276.29 g/mol

IUPAC Name

ethyl 2-acetamido-5-methoxy-1H-indole-3-carboxylate

InChI

InChI=1S/C14H16N2O4/c1-4-20-14(18)12-10-7-9(19-3)5-6-11(10)16-13(12)15-8(2)17/h5-7,16H,4H2,1-3H3,(H,15,17)

InChI Key

PQCUJHMYZLRGGE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC2=C1C=C(C=C2)OC)NC(=O)C

Origin of Product

United States

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